2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Overview
Description
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with suitable amines . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound is a derivative with similar biological activities.
2,4-Dichloro-5-methylpyrimidine: Another related compound used in similar synthetic applications.
N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine: A derivative with potential biological activities.
Uniqueness
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and make it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-chloro-5-methylpyrrolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12-3-2-4-5(12)6(9)11-7(8)10-4/h2-3H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFVYBZUBPWZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC(=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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